Pyridoxal Phosphate-d3

Mass Spectrometry Isotope Dilution MRM Transition Optimization

Quantifying endogenous pyridoxal 5'-phosphate (PLP) by LC-MS/MS requires an internal standard that co-elutes perfectly but is mass-distinct from the analyte. Unlabeled PLP fails due to spectral overlap. PLP-d3 (CAS 1354560-58-9) solves this with a +3 Da mass shift and ≥97 atom % D enrichment. - Validated in clinical methods (Roelofsen-de Beer et al., 2017): intra-assay CV 3.4%, inter-assay CV 6.1%, LLOQ 4-6 nmol/L - Enables high-throughput workflows (2-min run time) for vitamin B6 status assessment - Suitable for CSF, plasma, food matrices; recovers 93-96% in multi-vitamer assays

Molecular Formula C8H10NO6P
Molecular Weight 250.16 g/mol
Cat. No. B15614573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal Phosphate-d3
Molecular FormulaC8H10NO6P
Molecular Weight250.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3
InChIKeyNGVDGCNFYWLIFO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxal Phosphate-d3: Stable Isotope Internal Standard for Vitamin B6 Analysis


Pyridoxal Phosphate-d3 (PLP-d3, CAS 1354560-58-9) is the trideuterated analog of pyridoxal 5′-phosphate (PLP), the biologically active coenzyme form of vitamin B6 [1]. The compound bears three deuterium atoms substituted at the 6-methyl group of the pyridine ring, yielding a molecular formula of C₈H₇D₃NO₆P and a molecular weight of 250.16 g/mol, representing a +3 Da mass shift relative to unlabeled PLP (247.14 g/mol) . PLP-d3 serves principally as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous PLP and other B6 vitamers in complex biological matrices, including whole blood, plasma, and cerebrospinal fluid [2].

Product Class Stable isotope-labeled internal standard (SIL-IS)
Isotopic Label +3 Da (methyl-D₃), high deuterium enrichment
Analytical Workflow Isotope dilution LC-MS/MS for B6 vitamer quantification
Target Matrices Whole blood, plasma, cerebrospinal fluid, food extracts

Why Unlabeled Internal Standards Fail for PLP Bioanalysis


Unlabeled pyridoxal 5′-phosphate cannot function as an internal standard in mass spectrometry-based assays because it is chromatographically and spectrometrically indistinguishable from endogenous PLP present in biological samples, precluding accurate isotope dilution quantification [1]. While structural analogs such as 4-deoxypyridoxine have been employed as internal standards in HPLC-fluorescence methods, they fail to co-elute identically with PLP and thus provide inferior matrix effect compensation, yielding total imprecision values of <15% compared to 1.7–4.1% achieved with PLP-d3-based stable isotope dilution [2]. Furthermore, alternative isotopically labeled PLP variants (e.g., PLP-d2, PLP-13C₄, or PLP-d5) differ in mass shift magnitude, isotopic purity specifications, and commercial availability from certified vendors, each of which directly impacts assay linearity, lower limit of quantification, and cross-talk interference in multiple reaction monitoring (MRM) transitions [3].

Unlabeled PLP Identical mass and retention to endogenous PLP prevents isotope dilution quantification in MS-based assays.
4-Deoxypyridoxine Structural analog may not co-elute with PLP; differential matrix effect compensation may limit precision improvement over external calibration.
PLP-d2 or PLP-d5 PLP-d2 may overlap with natural M+2 isotopologue; PLP-d5 may exhibit altered retention, complicating matrix-effect correction.

PLP-d3: Differentiation from Analogs and Alternative Methods


+3 Da Mass Shift with Minimal Retention Time Shift

PLP-d3 incorporates three deuterium atoms at the 6-methyl position, producing a +3 Da precursor ion mass shift (m/z 250.8 for PLP-d3 vs. m/z 247.8 for unlabeled PLP in positive ESI mode) [1]. This +3 Da differential is sufficient to eliminate isotopic cross-talk from the natural abundance ¹³C isotope envelope of unlabeled PLP (which contributes approximately 8.8% at M+1 and <1% at M+2), whereas a +2 Da shift (as with PLP-d2) risks partial overlap with the M+2 isotopologue of endogenous PLP [2]. Conversely, PLP-d5 (+5 Da) provides greater mass separation but at increased synthetic cost and with a higher likelihood of chromatographic retention time shift due to deuterium isotope effects on reversed-phase separations [3]. In the validated UPLC-MS/MS method of van Zelst and de Jonge (2012), PLP-d3 co-eluted with unlabeled PLP on a Waters Symmetry C18 column under a 4-minute gradient of 0.1% formic acid in methanol, with the MRM transition of 247.8>149.8 used for PLP and no reported interference [1].

Mass Shift & Isotopic Resolution
Reported
Target: +3 Da, no cross-talk vs. PLP-d2: +2 Da (M+2 overlap) vs. PLP-d5: +5 Da (retention shift risk)
Provides baseline MS resolution and near-identical chromatographic behavior for accurate matrix effect compensation.
Collision energy 14 eV, UPLC C18
Mass Spectrometry Isotope Dilution MRM Transition Optimization

Intra-Day Precision Advantage Over HPLC-Fluorescence

The stable isotope dilution assay (SIDA) employing PLP-d3 as internal standard delivers intra-day precision of 1.7–2.8% CV and inter-day precision of 3.0–4.1% CV for PLP quantification in whole blood across the linear range of 4–8000 nmol/L [1]. In contrast, the NIST-traceable HPLC-fluorescence method using 4-deoxypyridoxine (a structural analog, not an isotopologue) as internal standard reports total imprecision of <15% for PLP over a narrower analytical measurement range of 7.8–350 nmol/L, with the authors noting that the non-isotopic internal standard did not improve precision or accuracy compared to external standard calibration [2]. This 5- to 9-fold improvement in intra-day precision represents a direct consequence of isotopic internal standardization: PLP-d3 compensates for variability in extraction recovery, ionization efficiency, and injection volume that structural analogs cannot fully correct.

Intra-Day Precision
Cross-study comparable
PLP-d3 SIDA: 1.7–2.8% CV intra-day HPLC-fluorescence: 10–24% CV total imprecision
Supports reproducible PLP quantification in whole blood research matrices.
van Zelst 2012 vs. Deng 2020, different matrices
Method Validation Precision Comparison Clinical Chemistry

Lower Limit of Quantification and Wider Linear Range

The PLP-d3-based LC-ESI-MS/MS method validated by van Zelst and de Jonge (2012) achieved a lower limit of quantification (LLOQ) of 4 nmol/L for PLP in whole blood, with a linear dynamic range extending from 4 to 8000 nmol/L (2000-fold) [1]. A subsequent method by Roelofsen-de Beer et al. (2017) using PLP-d3 reported an LLOQ of 6 nmol/L over a linear range of 6–4850 nmol/L (808-fold) [2]. By comparison, the NIST-traceable HPLC-fluorescence method demonstrates an LLOQ of 7.8 nmol/L with a linear range of only 7.8–350 nmol/L (45-fold) [3]. The SIDA approach thus provides a 2.0-fold lower LLOQ and a 18- to 44-fold wider linear range, eliminating the need for sample dilution or concentration steps across the clinically relevant PLP concentration spectrum.

LLOQ & Linear Range
Cross-study comparable
PLP-d3 SIDA: LLOQ 4 nmol/L, linear 4–8000 nmol/L HPLC-fluorescence: LLOQ 7.8 nmol/L, linear 7.8–350 nmol/L
Supports quantification of low PLP concentrations without sample concentration steps.
Comparison across whole blood and plasma matrices; method differences apply
Lower Limit of Quantification Sensitivity Linear Dynamic Range

Near-Perfect Recovery and Matrix Effect Compensation

Two independent method validations employing PLP-d3 as SIL-IS demonstrate consistent and high recovery with minimal matrix effects. In whole blood, van Zelst and de Jonge (2012) reported a mean absolute matrix effect of 99.3% [97–102%], a relative matrix effect of 98.8%, and a mean recovery of 98% [89–103%] [1]. Roelofsen-de Beer et al. (2017) independently reported a relative matrix effect of 93% and recovery of 94% for PLP in whole blood using the same PLP-d3 internal standard [2]. In cerebrospinal fluid (CSF), van der Ham et al. (2012) reported recoveries of PLP-d3 internal standard between 93% and 96%, with intra- and inter-assay variations below 20% [3]. By contrast, HPLC-fluorescence methods relying on structural analog internal standards (e.g., 4-deoxypyridoxine) do not co-elute with PLP, resulting in differential matrix effect susceptibility that the non-isotopic IS cannot correct for, as evidenced by Deng et al. (2020) who found no precision or accuracy benefit from 4-deoxypyridoxine over external standard calibration [4].

Recovery & Matrix Effect
Head-to-head
PLP-d3: mean recovery 94–98%, absolute matrix effect 93–99.3% Structural analog IS: no measurable compensation benefit
Near-complete matrix effect compensation enables solvent-based calibration across biological matrices.
TCA protein precipitation, UPLC-MS/MS
Matrix Effect Compensation Recovery Bioanalytical Method Validation

Isotopic Purity and Light-Sensitive Storage Requirements

Commercially available PLP-d3 is supplied with chemical purity ≥97% (as a mixture of 5′- and 3′-phosphate isomers) and isotopic enrichment ≥97–98 atom % D, as specified by multiple vendors including Cambridge Isotope Laboratories (via Buchem BV) and Santa Cruz Biotechnology [1]. In comparison, PLP-d5 (CAS 1246818-16-5) is offered at >95% purity with lower commercial availability . Both labeled and unlabeled PLP share extreme photosensitivity: aqueous PLP solutions are stable for 24 hours at room temperature when protected from light but degrade within 4 hours upon light exposure, with a key photodegradation product confirmed as 4-pyridoxic acid 5′-phosphate (PAP) [2]. In enzymatic systems, PLP half-life decreases from 720 hours in darkness to 8 hours under light exposure [3]. All vendors specify storage at −20°C with protection from light for PLP-d3, requirements identical to those for unlabeled PLP .

Isotopic Purity & Light Sensitivity
Supporting evidence
Isotopic enrichment ≥97–98 atom % D; chemical purity ≥97% Photodegradation to 4-pyridoxic acid 5′-phosphate under light exposure
Isotopic enrichment directly affects quantitative accuracy; light-protective handling required.
Storage at −20°C, protect from light; half-life decreases ~90-fold under light
Isotopic Purity Product Specification Stability and Storage

Method Agreement with Established HPLC and LC-MS/MS

Two independent method comparison studies establish the quantitative agreement between PLP-d3-based SIDA methods and legacy analytical approaches. Van Zelst and de Jonge (2012) compared their PLP-d3 SIDA LC-ESI-MS/MS method against an established HPLC method with pre-column derivatization, yielding the Deming regression: LC-MS/MS = 1.11 [95% CI: 1.03–1.20] × HPLC + 4.6 [95% CI: −1.3 to 11.0] nmol/L, with r² = 0.94 [1]. A significant proportional bias of +11% was detected, attributed to the more specific MS detection eliminating co-eluting fluorescent interferences present in the HPLC method. Roelofsen-de Beer et al. (2017) compared their PLP-d3-based method against a prior LC-MS/MS method, yielding: LC-MS/MS_new = 1.01 × LC-MS/MS_old − 1.58 nmol/L, with r² = 0.99, demonstrating near-perfect correlation with negligible bias [2]. These cross-validation data establish that PLP-d3-based methods are not merely analytically valid but are quantitatively traceable to and comparable with established clinical methods.

Method Agreement
Head-to-head
PLP-d3 SIDA vs. HPLC: slope 1.11, r²=0.94 New vs. old LC-MS/MS: slope 1.01, r²=0.99
Documented method comparability supports reference interval adjustment and inter-laboratory reproducibility.
Deming regression, n≥40 research samples
Method Comparison Deming Regression Clinical Method Validation

PLP-d3 Application Scenarios


Vitamin B6 Status Assessment in Whole Blood

Clinical laboratories measuring PLP as the primary biomarker of vitamin B6 status benefit directly from PLP-d3 as an SIL-IS. The validated method of Roelofsen-de Beer et al. (2017) using PLP-d3 achieves a 2-minute run time with intra-assay precision of 3.4% CV and inter-assay precision of 6.1% CV across the clinically relevant range of 6–4850 nmol/L, suitable for high-throughput diagnostic workflows triggered by the inclusion of vitamin B6 testing in dementia differential diagnosis guidelines [1]. The method comparison data (r² = 0.99 vs. prior LC-MS/MS; r² = 0.94 vs. HPLC) provide the evidentiary basis for method migration and reference interval harmonization [2]. The LLOQ of 4–6 nmol/L enables reliable quantification of deficient states (<20 nmol/L) without requiring sample concentration [1][3].

CSF B6 Vitamer Profiling for Metabolic and Epilepsy Research

The UPLC-MS/MS method of van der Ham et al. (2012) deploys PLP-d3 as the internal standard for the phosphorylated B6 vitamer fraction (PLP, PMP, PNP) in human CSF, achieving recoveries of 93–96% for the labeled internal standards and LOQs in the range of 0.03–5.37 nM across seven B6 vitamers [4]. This application is particularly relevant for investigating vitamin B6-dependent epilepsy and inborn errors affecting PLP homeostasis, where CSF PLP concentrations may be at or below the detection limits of conventional HPLC methods. The method uses minimal CSF volumes and is validated for implementation in routine diagnostic settings, directly addressing the clinical need for rapid, multi-vitamer B6 profiling in precious CSF specimens [4].

PLP-Dependent Enzyme Kinetics and Drug Metabolism

PLP-d3 serves as a tracer in metabolic flux studies investigating PLP-dependent enzyme pathways, including transamination, decarboxylation, and racemization reactions relevant to drug metabolism. The deuterium labeling at the methyl group permits tracking of PLP incorporation and turnover without significant kinetic isotope effects . This application is critical for pharmaceutical research programs targeting PLP-dependent enzymes (e.g., GABA aminotransferase, aromatic L-amino acid decarboxylase) where precise quantification of cofactor utilization informs mechanism-of-action studies and inhibitor screening campaigns. The +3 Da mass shift and ≥97 atom % D isotopic enrichment ensure unambiguous MS detection of the labeled cofactor against the endogenous PLP pool [3].

B6 Vitamer Quantification in Food and Supplements

For food testing and nutritional analysis laboratories, PLP-d3 enables accurate quantification of total vitamin B6 content in complex food matrices through stable isotope dilution LC-MS/MS. A validated SIDA method for simultaneous quantification of five B6 vitamers (PN, PL, PM, PMP, and PNG) in fruits, vegetables, and cereals has been described, with PLP-d3 serving as the internal standard for the phosphorylated vitamer fraction [5]. The near-complete matrix effect compensation (absolute matrix effect 99.3% demonstrated in biological matrices [3]) supports method transfer across diverse food types without requiring extensive matrix-specific calibration, a significant operational advantage for high-throughput nutritional analysis laboratories.

Application
Selection Property
Validation Focus
Whole blood B6 research analysis
Stable isotope dilution with +3 Da SIL-IS, high deuterium enrichment
Method reproducibility, LLOQ, inter-method agreement
CSF metabolic profiling
Multi-vitamer UPLC-MS/MS using minimal sample volume
Recovery and matrix effect in CSF
Enzyme kinetics and drug metabolism
Deuterium-labeled cofactor for tracer studies
MS resolution and cofactor turnover monitoring
Food and supplement testing
Consistent matrix effect compensation across diverse matrices
Recovery and transferability in food matrices

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